ethyl 1-benzyl-1H-pyrrole-3-carboxylate

Heterocyclic synthesis Process chemistry 1,3-Dipolar cycloaddition

Ethyl 1-benzyl-1H-pyrrole-3-carboxylate (CAS 128259-47-2) is an N-benzyl-substituted pyrrole-3-carboxylate ester utilized as a versatile building block in medicinal chemistry and heterocyclic synthesis. Its structure features a benzyl group at the pyrrole nitrogen and an ethyl ester at the 3-position, conferring distinct reactivity and physicochemical properties compared to unsubstituted pyrroles or other N-alkyl/aryl analogs.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
CAS No. 128259-47-2
Cat. No. B146677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-benzyl-1H-pyrrole-3-carboxylate
CAS128259-47-2
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN(C=C1)CC2=CC=CC=C2
InChIInChI=1S/C14H15NO2/c1-2-17-14(16)13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3
InChIKeyKSZAVNAKDOXZGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-Benzyl-1H-Pyrrole-3-Carboxylate (CAS 128259-47-2) Technical Profile and Comparator Selection


Ethyl 1-benzyl-1H-pyrrole-3-carboxylate (CAS 128259-47-2) is an N-benzyl-substituted pyrrole-3-carboxylate ester utilized as a versatile building block in medicinal chemistry and heterocyclic synthesis [1]. Its structure features a benzyl group at the pyrrole nitrogen and an ethyl ester at the 3-position, conferring distinct reactivity and physicochemical properties compared to unsubstituted pyrroles or other N-alkyl/aryl analogs [2]. The compound exists as a liquid at ambient temperature, facilitating handling in synthetic workflows .

Procurement Risk: Why Generic Pyrrole-3-Carboxylates Cannot Replace Ethyl 1-Benzyl-1H-Pyrrole-3-Carboxylate


Substituting ethyl 1-benzyl-1H-pyrrole-3-carboxylate with closely related analogs such as the N-phenyl or N-methyl derivatives introduces quantifiable differences in synthetic efficiency, regioselectivity, and downstream utility. The benzyl substituent is not merely a steric placeholder; it actively directs electrophilic substitution to the 3-position [1] and enables superior yields in key cycloaddition-based syntheses compared to the phenyl analog [2]. Furthermore, the benzyl group is a critical structural determinant for accessing high-potency aldose reductase inhibitors, a pathway unavailable to N-alkyl or N-H pyrroles [3]. These performance gaps render generic substitution scientifically unsound for applications demanding precise regiocontrol or access to specific pharmacophores.

Quantitative Differentiation Evidence for Ethyl 1-Benzyl-1H-Pyrrole-3-Carboxylate (128259-47-2)


Synthetic Yield Advantage Over N-Phenyl Analog in Cycloaddition Protocol

In a patented industrial process for preparing 1-substituted pyrrole-3-carboxylates via reaction of N-substituted N-formylglycine with ethyl propiolate in acetic anhydride, ethyl 1-benzyl-3-pyrrolecarboxylate was obtained in 94.0% isolated yield, compared to 89.6% for the corresponding N-phenyl derivative [1]. This 4.4% absolute yield improvement represents a meaningful increase in process efficiency for large-scale synthesis.

Heterocyclic synthesis Process chemistry 1,3-Dipolar cycloaddition

Enhanced Regioselectivity for 3-Substitution in Electrophilic Aromatic Substitution

In comparative nitration, bromination, and formylation studies, 1-benzylpyrrole demonstrated a greatly increased proportion of 3-substitution relative to both unsubstituted pyrrole and 1-methylpyrrole [1]. While exact percentage values are not reported in the accessible abstract, the directional advantage is unequivocally established and constitutes a fundamental differentiator for synthetic planning.

Regioselective synthesis Electrophilic substitution Pyrrole functionalization

Privileged Scaffold for High-Potency Aldose Reductase Inhibitors

Ethyl 1-benzyl-1H-pyrrole-3-carboxylate serves as the direct synthetic precursor to EBPC (ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate), a highly potent and selective aldose reductase inhibitor with an IC50 of 47 nM [1]. EBPC exhibits >4000-fold selectivity for aldose reductase over aldehyde reductase, a specificity profile unmatched by N-alkyl or N-H pyrrole-derived inhibitors [1]. No analog without the N-benzyl group achieved comparable potency in the same study.

Aldose reductase inhibition Diabetic complications Medicinal chemistry

Optimal Deployment Scenarios for Ethyl 1-Benzyl-1H-Pyrrole-3-Carboxylate Based on Verified Differentiation


Large-Scale Synthesis of 1-Substituted Pyrrole-3-Carboxylate Libraries

In process chemistry settings where reaction yield directly impacts cost-of-goods, the 94.0% yield of ethyl 1-benzyl-3-pyrrolecarboxylate in the cycloaddition protocol [1] makes it the preferred building block over the N-phenyl analog (89.6% yield). Procurement teams should select this compound when scaling up pyrrole-based intermediates to minimize waste and maximize throughput.

Regioselective Electrophilic Functionalization at the Pyrrole 3-Position

For synthetic sequences requiring exclusive or highly enriched 3-substituted pyrroles (e.g., for subsequent cross-coupling or cyclization), the benzyl group's directing effect [2] provides a critical advantage. Researchers should procure this compound when 3-regioselectivity is paramount, avoiding the lower selectivity offered by N-methyl or unsubstituted pyrroles.

Medicinal Chemistry Campaigns Targeting Aldose Reductase

In programs aimed at developing aldose reductase inhibitors for diabetic complications, ethyl 1-benzyl-1H-pyrrole-3-carboxylate is the indispensable precursor to EBPC and related high-potency leads [3]. Its procurement is non-negotiable for maintaining the benzyl pharmacophore essential for >4000-fold enzyme selectivity.

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